Cas no 644986-04-9 (6-Chloro-3-methylquinolin-8-amine)

6-Chloro-3-methylquinolin-8-amine is a quinoline derivative with a chloro substituent at the 6-position and a methyl group at the 3-position, featuring an amine functional group at the 8-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural framework is valuable for constructing heterocyclic compounds with potential biological activity. The chloro and amine groups offer reactive sites for further functionalization, enabling modifications to tailor properties for specific applications. The compound is typically characterized by high purity and stability, making it suitable for research and industrial use in medicinal chemistry and material science.
6-Chloro-3-methylquinolin-8-amine structure
644986-04-9 structure
Product Name:6-Chloro-3-methylquinolin-8-amine
CAS No:644986-04-9
MF:C10H9ClN2
MW:192.644860982895
CID:1094173
PubChem ID:72942960
Update Time:2025-06-11

6-Chloro-3-methylquinolin-8-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-3-methylquinolin-8-amine
    • 644986-04-9
    • SB68437
    • Inchi: 1S/C10H9ClN2/c1-6-2-7-3-8(11)4-9(12)10(7)13-5-6/h2-5H,12H2,1H3
    • InChI Key: NNOPHLPEDGYYON-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C2C(C=1)=CC(C)=CN=2)N

Computed Properties

  • Exact Mass: 192.0454260g/mol
  • Monoisotopic Mass: 192.0454260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38.9Ų

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Additional information on 6-Chloro-3-methylquinolin-8-amine

Professional Introduction to 6-Chloro-3-methylquinolin-8-amine (CAS No. 644986-04-9)

6-Chloro-3-methylquinolin-8-amine, with the chemical formula C10H10N2Cl, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The compound's molecular structure, featuring a quinoline core substituted with a chloro group at the 6th position and a methyl group at the 3rd position, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The synthesis of 6-Chloro-3-methylquinolin-8-amine involves multi-step organic reactions that highlight the compound's synthetic accessibility. The process typically begins with the functionalization of a quinoline precursor, followed by selective chlorination and alkylation to introduce the desired substituents. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity, making this compound an attractive candidate for industrial-scale production.

In recent years, 6-Chloro-3-methylquinolin-8-amine has been extensively studied for its pharmacological properties. Its quinoline backbone is known to exhibit bioactivity against various targets, including enzymes and receptors involved in infectious diseases and cancer. Preliminary in vitro studies have demonstrated its potential as an antimicrobial agent, particularly against resistant bacterial strains. The presence of the chloro and methyl groups enhances its binding affinity to biological targets, making it a promising lead compound for drug development.

One of the most intriguing aspects of 6-Chloro-3-methylquinolin-8-amine is its role in the development of novel therapeutic agents. Researchers have explored its derivatives as inhibitors of kinases and other enzymes implicated in signal transduction pathways. The compound's ability to modulate these pathways suggests its utility in treating conditions such as inflammation and autoimmune diseases. Additionally, its structural similarity to known bioactive molecules has facilitated the design of libraries for high-throughput screening, accelerating the discovery of new drugs.

The pharmacokinetic profile of 6-Chloro-3-methylquinolin-8-amine is another area of active investigation. Studies have shown that the compound exhibits moderate solubility in water and lipids, which is favorable for formulation into various dosage forms. Its metabolic stability has also been assessed, revealing that it undergoes predictable biotransformation pathways in vivo. These findings are crucial for optimizing drug delivery systems and predicting clinical efficacy.

Recent advances in computational chemistry have further enhanced the understanding of 6-Chloro-3-methylquinolin-8-amine's interactions with biological targets. Molecular docking simulations have identified key binding pockets on proteins that could be exploited for drug design. These insights have guided the synthesis of more potent analogs with improved pharmacological profiles. The integration of experimental data with computational models has provided a holistic view of the compound's mechanism of action.

The regulatory landscape for 6-Chloro-3-methylquinolin-8-amine is another critical consideration. As a chemical intermediate used in pharmaceutical research, it must comply with stringent quality control standards set by agencies such as the FDA and EMA. Manufacturers must ensure that impurities are minimized and that batch-to-batch consistency is maintained. Good Manufacturing Practices (GMP) are rigorously followed to guarantee the safety and efficacy of final drug products derived from this compound.

In conclusion, 6-Chloro-3-methylquinolin-8-amine (CAS No. 644986-04-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable scaffold for drug discovery. Ongoing research continues to uncover new therapeutic applications, while advancements in synthetic methodologies improve its accessibility. As our understanding of this compound grows, so too does its potential to contribute to innovative treatments for various diseases.

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